molecular formula C17H14N4O3S2 B11007255 2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

カタログ番号: B11007255
分子量: 386.5 g/mol
InChIキー: RFOIPBOVWVAOTJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This chemical entity, 2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide, is a novel, synthetic small molecule identified as a potent inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that performs a master regulatory function in cell cycle progression, particularly during the G2/M phase, spindle assembly, and mitosis. Its expression is frequently elevated in a wide range of human cancers, making it a high-value target for oncological research. The primary research value of this compound lies in its application as a chemical probe to disrupt mitotic processes and induce mitotic arrest and apoptosis in proliferating cells. Investigations into this compound and its structural analogs have demonstrated their utility in inhibiting the proliferation of cancer cells , providing a powerful tool for exploring the molecular pathways that govern cell division and survival. Researchers can leverage this inhibitor to elucidate the functional consequences of PLK1 inhibition, study synthetic lethal interactions, and validate PLK1 as a therapeutic target in various in vitro and ex vivo disease models, thereby contributing significantly to the fields of molecular oncology and chemical biology.

特性

分子式

C17H14N4O3S2

分子量

386.5 g/mol

IUPAC名

2-(furan-2-ylmethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H14N4O3S2/c1-23-10-4-5-12-14(7-10)26-17(19-12)21-15(22)13-9-25-16(20-13)18-8-11-3-2-6-24-11/h2-7,9H,8H2,1H3,(H,18,20)(H,19,21,22)

InChIキー

RFOIPBOVWVAOTJ-UHFFFAOYSA-N

正規SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC(=N3)NCC4=CC=CO4

製品の起源

United States

準備方法

Synthesis of the 6-Methoxy-1,3-benzothiazol-2(3H)-ylidene Component

The benzothiazole moiety is synthesized via condensation reactions involving 2-amino-6-methoxybenzenethiol and carbonyl-containing reagents. A nickel-catalyzed cycloaddition approach has been validated for constructing the benzothiazole core with high regioselectivity . For example, reacting 2-amino-6-methoxybenzenethiol with chloroacetyl chloride under microwave irradiation (80°C, 10 min) yields 6-methoxy-2-chloromethylbenzothiazole in 88% efficiency . Alternative methods employ Cu(I)-catalyzed coupling of 2-iodoaniline derivatives with thioureas, though this route requires stringent anhydrous conditions .

Table 1: Comparison of Benzothiazole Synthesis Methods

MethodCatalystTemperatureYield (%)Reference
Microwave-assistedNone80°C88
Ni-catalyzed cycloadditionNi(COD)₂RT78
Cu(I)-mediated couplingCuI100°C65

The 2-imino group is introduced via dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane, yielding the (2E)-ylidene configuration critical for biological activity .

Preparation of the 1,3-Thiazole-4-carboxamide Moiety

The thiazole ring is constructed using the Hantzsch thiazole synthesis, where α-halo carbonyl compounds react with thioureas . Ethyl 2-bromoacetoacetate and thiourea in ethanol under reflux (12 h) produce 2-aminothiazole-4-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH (2M, 60°C) . Subsequent activation with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane facilitates coupling with amines to form the carboxamide .

Key Reaction Sequence:

  • Hantzsch thiazole synthesis: 72% yield .

  • Hydrolysis to carboxylic acid: 89% yield .

  • EDCI/DMAP-mediated amidation: 68–85% yield .

Introduction of the Furan-2-ylmethyl Amino Group

The furan-2-ylmethylamine side chain is introduced via nucleophilic substitution or reductive amination. Treating furfuryl bromide with ammonium hydroxide in THF at 0°C generates furan-2-ylmethylamine, which is then reacted with 2-chloro-1,3-thiazole-4-carboxamide in the presence of K₂CO₃ to afford 2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide . Alternatively, reductive amination using furfural and sodium cyanoborohydride in methanol (pH 5–6, 24 h) achieves comparable results .

Final Assembly via Coupling Reactions

The two major fragments—6-methoxy-1,3-benzothiazol-2(3H)-ylidene and 2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide—are coupled using palladium or nickel catalysts. A nickel-N-heterocyclic carbene (NHC) system (Ni(COD)₂/IPr) in toluene at 80°C facilitates C–N bond formation between the thiazole carboxamide and benzothiazolylidene, yielding the final compound in 74% efficiency . Microwave-assisted coupling reduces reaction time from 48 h to 2 h while maintaining a 70% yield .

Table 2: Catalytic Systems for Fragment Coupling

Catalyst SystemSolventTemperatureTime (h)Yield (%)
Ni(COD)₂/IPrToluene80°C2474
Pd(OAc)₂/XantphosDMF100°C4862
Microwave-assistedDCE120°C270

Optimization and Catalytic Approaches

Recent advances in nickel catalysis have improved atom economy and stereocontrol. For instance, reductive cyclization using NiCl₂ and triethylsilane minimizes byproducts during benzothiazole formation . Solvent screening reveals that polar aprotic solvents (e.g., DMF, NMP) enhance coupling efficiency by stabilizing intermediate metal complexes .

化学反応の分析

科学研究への応用

2-[(フラン-2-イルメチル)アミノ]-N-[(2E)-6-メトキシ-1,3-ベンゾチアゾール-2(3H)-イリデン]-1,3-チアゾール-4-カルボキサミドは、いくつかの科学研究に適用されています。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 生化学プローブとしての可能性について調査されています。

    医学: 抗菌剤や抗がん剤などの潜在的な治療特性について調査されています。

    産業: 高度な材料やナノテクノロジーの開発に利用されています.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including compounds similar to 2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide, exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) with effective concentrations lower than standard chemotherapeutics like 5-fluorouracil .

Compound TypeTarget Cancer Cell LineIC50 Value (μM)Reference
Thiazole-Pyridine HybridMCF-75.71
Thiazole-Pyridine HybridHepG26.14
Thiazole AnalogHCT-15 (Colon Carcinoma)Not specified

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives have been reported to possess significant antibacterial and antifungal properties. For example, derivatives containing the thiazole moiety were synthesized and tested against various microbial strains, showing varying degrees of effectiveness depending on the substituents present .

Anticonvulsant Activity

Thiazole-based compounds have been studied for their anticonvulsant effects. Research indicates that certain thiazoles demonstrate substantial anticonvulsant activity at lower doses compared to standard medications like ethosuximide. The structure–activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy .

Compound TypeModel UsedEffective Dose (mg/kg)Reference
Thiazole DerivativeMES Model<20
Thiazole DerivativescPTZ ModelNot specified

Drug Design and Development

The unique structure of 2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide makes it a valuable candidate in drug design. Its ability to interact with multiple biological targets suggests potential for multi-target drugs. The compound can be synthesized through well-established methods such as the Knoevenagel reaction and alkylation reactions, facilitating its integration into various therapeutic frameworks .

作用機序

類似の化合物との比較

類似の化合物

  • N-(フラン-2-イルメチル)フラン-2-カルボキサミド
  • フラン-2-イルメチル フラン-2-カルボキシレート
  • 2-[(フラン-2-イルメチル)-アミノ]-安息香酸

独自性

2-[(フラン-2-イルメチル)アミノ]-N-[(2E)-6-メトキシ-1,3-ベンゾチアゾール-2(3H)-イリデン]-1,3-チアゾール-4-カルボキサミドは、フラン、ベンゾチアゾール、チアゾール環の組み合わせにより、独特の化学的および生物学的特性を付与するため、独特です。 この構造的な独自性により、さまざまな用途で貴重な化合物となっています.

類似化合物との比較

Research Findings and Inferred Trends

Pharmacokinetic Considerations

  • Lipophilicity : The 6-methoxy group on the benzothiazole increases logP, favoring blood-brain barrier penetration compared to polar triazole-linked analogs () .
  • Metabolic Pathways : The aromatic furan may undergo CYP450-mediated oxidation, whereas saturated tetrahydrofuran analogs () are more metabolically stable .

Target Selectivity

  • The absence of a triazole linker (cf. ) may limit binding to deep hydrophobic pockets, reducing potency against targets like α-glucosidase .

生物活性

The compound 2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of antitumor , antimicrobial , and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O2_{2}S2_{2}
  • Molecular Weight : 342.42 g/mol

This compound features a thiazole ring, a furan moiety, and a benzothiazole derivative, which are known to contribute to its biological properties.

Antitumor Activity

Research indicates that derivatives of thiazoles and benzothiazoles exhibit significant antitumor properties. In particular, compounds containing the benzothiazole moiety have been shown to inhibit cancer cell proliferation. For instance, studies have demonstrated that related thiazole derivatives can effectively reduce the viability of various cancer cell lines, including:

Cell LineIC50_{50} (µM)
MDA-MB-231 (Breast Cancer)10.5
HCT116 (Colon Cancer)8.3
MCF7 (Breast Cancer)9.7

These findings suggest that the compound may possess similar or enhanced antitumor activity due to its unique structural features.

Antimicrobial Activity

The antimicrobial properties of compounds with furan and thiazole groups have been documented extensively. For example, studies have shown that these compounds can exhibit activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of related compounds:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

The presence of the furan ring in the compound is believed to enhance its interaction with microbial targets, leading to increased antibacterial activity.

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted by Da Silva et al. evaluated the cytotoxic effects of related thiazolidinone derivatives on glioblastoma cells, revealing significant reductions in cell viability (up to 70% at higher concentrations) . This highlights the potential for thiazole derivatives in cancer therapy.
  • Antimicrobial Evaluation : In a systematic review of synthetic thiazole derivatives, several compounds demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . The mechanism was attributed to disruption of bacterial cell membranes.
  • Inflammation Modulation : Research has indicated that certain benzothiazole derivatives can modulate inflammatory pathways by inhibiting NF-kB activation, leading to decreased expression of inflammatory mediators . This suggests that our compound may similarly impact inflammatory processes.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing thiazole-benzothiazole hybrid compounds like this molecule?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions .
  • Step 2 : Introduction of the furan-2-ylmethylamino group via nucleophilic substitution or reductive amination .
  • Step 3 : Coupling with the 6-methoxybenzothiazol-2-ylidene moiety using carbodiimide-mediated amidation .
  • Key reagents : Chlorinating agents (e.g., POCl₃), coupling agents (e.g., EDC/HOBt), and catalysts like DMAP for regioselective bond formation .
    • Purification : Column chromatography or recrystallization is critical for isolating high-purity intermediates .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer :

TechniquePurposeKey Data
¹H/¹³C NMR Confirm regiochemistry of thiazole and benzothiazole ringsChemical shifts for methoxy (~3.8 ppm) and furan protons (~6.5-7.5 ppm)
IR Spectroscopy Identify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹)
HRMS Verify molecular formula (e.g., C₁₇H₁₄N₄O₂S₂) and isotopic pattern

Q. How is preliminary biological activity screening conducted for such compounds?

  • Answer :

  • In vitro assays : Cytotoxicity evaluated via MTT assays against cancer cell lines (e.g., melanoma, breast cancer) at concentrations 1–100 µM .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Target identification : Molecular docking to assess binding affinity for enzymes like topoisomerase II or kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the synthesis of the benzothiazol-2-ylidene moiety?

  • Answer :

  • Design of Experiments (DoE) : Use factorial designs to assess temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation (e.g., imine tautomerization) to adjust reaction time .
  • Side product analysis : LC-MS identifies byproducts like over-oxidized thiazoles or hydrolyzed amides, guiding solvent anhydration protocols .

Q. What structural features drive the compound’s hypothesized anticancer activity?

  • Answer :

  • Thiazole-benzothiazole core : Intercalates DNA or inhibits tubulin polymerization, as seen in analogs like 4-phenylthiazole derivatives .
  • Furan substituent : Enhances lipophilicity (logP ~2.5) and membrane permeability, critical for cellular uptake .
  • Methoxy group : Modulates electron density on the benzothiazole ring, affecting redox potential and ROS generation in cancer cells .
    • Validation : SAR studies comparing IC₅₀ values of analogs with/without methoxy or furan groups .

Q. How can computational methods predict regioselectivity in the formation of the thiazole ring?

  • Answer :

  • DFT calculations : Analyze transition states to determine energy barriers for 4- vs. 5-substitution (ΔG‡ < 5 kcal/mol favors 4-position) .
  • Molecular dynamics : Simulate solvent effects (e.g., DMSO stabilizes zwitterionic intermediates) to guide solvent selection .
  • Machine learning : Train models on existing thiazole synthesis data to predict optimal reagents (e.g., thiourea vs. thioamides) .

Q. What strategies resolve contradictions in reported biological activity data across similar compounds?

  • Answer :

  • Meta-analysis : Compare IC₅₀ values from multiple studies (e.g., NCI-60 panel vs. single-cell-line assays) to identify assay-dependent variability .
  • Orthogonal assays : Confirm apoptosis (Annexin V staining) vs. necrosis (LDH release) mechanisms to clarify cytotoxicity profiles .
  • Structural validation : Re-examine compound purity (HPLC >98%) and stereochemistry (ECD spectroscopy) to rule out batch-specific artifacts .

Methodological Challenges and Solutions

Q. What are the key challenges in scaling up the synthesis of this compound?

  • Answer :

  • Issue 1 : Low yield (<40%) in the amidation step due to steric hindrance.
    Solution : Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency .
  • Issue 2 : Degradation of the furan moiety under acidic conditions.
    Solution : Replace HCl with milder acids (e.g., acetic acid) in workup steps .

Q. How to design derivatives to improve metabolic stability without compromising activity?

  • Answer :

  • Modification sites :
PositionStrategyExample
Furan ring Replace with bioisostere (e.g., thiophene) to reduce CYP450 oxidation
Methoxy group Fluorinate to block demethylation
  • In vitro ADME : Microsomal stability assays (t₁/₂ >60 min) and PAMPA for permeability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。